[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine
Overview
Description
“[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine” is a chemical compound with the molecular formula C7H6ClF3N2. It is also known as (4-Chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride . The compound has a molecular weight of 247.05 .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been studied for their potential analgesic properties . The compounds were synthesized and characterized using various physical and spectral methods such as HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6ClF3N2.ClH/c8-6-2-1-4(13-12)3-5(6)7(9,10)11;/h1-3,13H,12H2;1H . This code provides a specific string of characters that represent the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid compound . It is stored at ambient temperature . The compound has a molecular weight of 247.04 g/mol .Scientific Research Applications
Chemical Reactivity and Biological Activities
- The reactivity and stability of [4-Chloro-3-(trifluoromethyl)phenyl]hydrazine derivatives were studied, revealing trends in chemical reactivity and stability. These derivatives, including (E)-3-((2-(4-(trifluoromethyl)phenyl)hydrazono)methyl)-4H-chromen-4-one (TMH), showed potential antitumor activities higher than some standard drugs. Molecular dynamics simulations confirmed stable interactions with proteins, indicating potential pharmaceutical applications (Mary et al., 2021).
Antimicrobial Synthesis
- A study demonstrated the synthesis of 3-chloro-4-fluoro phenyl hydrazine derivatives and their conversion into Schiff's bases and thiazolidin-4-ones. These compounds were screened for their antibacterial, antifungal, and antitubercular activities, highlighting their potential use in developing new antimicrobial agents (Dinnimath et al., 2011).
Antitumor Activity
- The compound 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, synthesized from a this compound derivative, showed significant inhibitory capacity against cancer cell lines. This underscores its potential as a lead compound in antitumor drug development (Ji et al., 2018).
Microbial Activity Screening
- A study synthesized various bisaryl hydrazino-s-triazine derivatives from this compound. These derivatives were screened for microbial activity, indicating potential use in developing new antimicrobial agents (Chaudhari et al., 2007).
Antioxidant and Antimicrobial Potentials
- Research into the synthesis and screening of phenyl pyrazoline derivatives from this compound showed these compounds exhibit significant antimicrobial activity. This highlights their potential use in the treatment of microbial infections (Shah & Patel, 2012).
Fluorinated Compounds Synthesis
- A study on the reaction of this compound with other compounds demonstrated the synthesis of fluorinated Z-oximes and triazoles. This research contributes to the development of fluorinated heterocyclic compounds, which are important in various industrial applications (Buscemi et al., 2005).
Antimycotic Applications
- Research on phenyl-hydrazine derivatives, including halogen-substituted phenyl-hydrazines, showed moderate fungistatic effects. This suggests potential applications in the development of new antimycotic agents (Zsolnai, 1975).
Safety and Hazards
“[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine” is labeled with the GHS07 pictogram, indicating that it can cause harm. The compound can cause skin irritation, serious eye damage, and may be fatal if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s worth noting that its derivatives have been studied for their analgesic properties .
Mode of Action
Its derivatives have shown to display potent analgesic efficacy and an ultrashort to long duration of action . They seem to depress peripheral and centrally mediated pain by opioid independent systems .
Biochemical Pathways
Its derivatives have been associated with pain relief, suggesting a potential impact on pain signaling pathways .
Result of Action
Its derivatives have shown to display potent analgesic efficacy, indicating a potential impact on pain signaling at the molecular and cellular level .
Properties
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-2-1-4(13-12)3-5(6)7(9,10)11/h1-3,13H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZMLWKEIQLIJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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